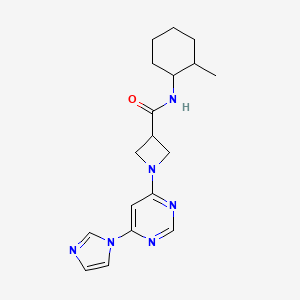
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and parasitic infections.
Mechanism of Action
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide exerts its effects by inhibiting the activity of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide disrupts these processes and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the parasite responsible for Chagas disease, a parasitic infection that affects millions of people worldwide. 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide is its selectivity for protein kinase CK2. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to have limited efficacy in some cancer types, such as melanoma. In addition, the development of drug resistance remains a challenge for the clinical use of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide.
Future Directions
There are several future directions for the research and development of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide. One area of focus is the identification of biomarkers that can predict the response to 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the effectiveness of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide. Finally, the potential therapeutic applications of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide in other diseases, such as parasitic infections and neurodegenerative disorders, warrant further investigation.
Synthesis Methods
The synthesis of 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-amino-1-cyclopentylpyrazole-3-carboxamide with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard chromatographic techniques.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and pancreatic cancer cells. In addition, 4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide has been shown to enhance the effectiveness of chemotherapy drugs, such as gemcitabine and cisplatin.
properties
IUPAC Name |
4-amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c16-13-11-20(12-3-1-2-4-12)18-14(13)15(21)17-5-6-19-7-9-22-10-8-19/h11-12H,1-10,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBRVHNPOCXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(=O)NCCN3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)

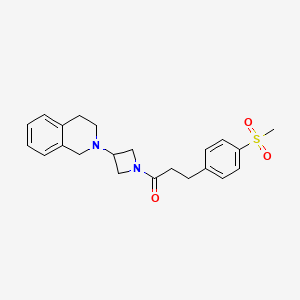
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)


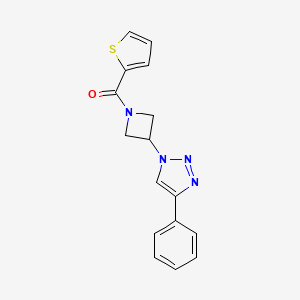
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
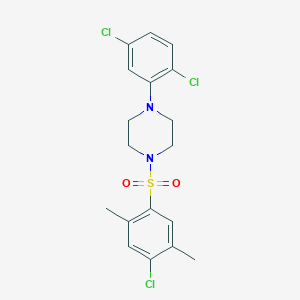
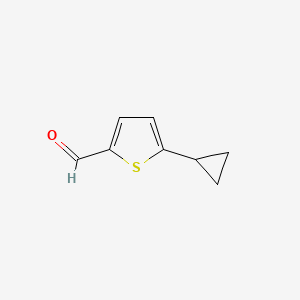
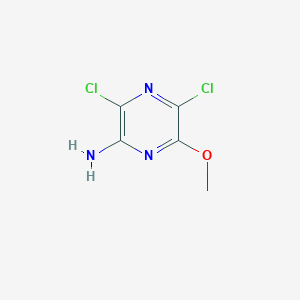
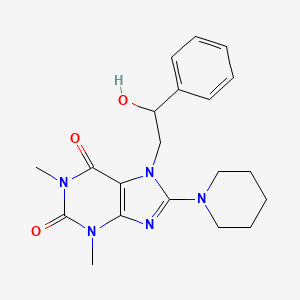
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)
